Batimastat
Overview
Description
Batimastat, also known as BB-94, is a synthetic inhibitor of matrix metalloproteinases (MMPs). It was developed by British Biotech Pharmaceuticals Limited and is known for its potent activity against a broad spectrum of MMPs. This compound is primarily used as an anti-metastatic drug and belongs to the family of angiogenesis inhibitors .
Mechanism of Action
Target of Action
Batimastat, also known as BB-94, primarily targets Matrix Metalloproteinases (MMPs) . MMPs are a family of proteolytic enzymes that degrade multiple components of the extracellular matrix . They play a crucial role in various physiological processes and pathological conditions, including cancer .
Mode of Action
This compound acts as a Matrix Metalloproteinase Inhibitor (MMPI) . It mimics the peptide structure of natural MMP substrates and binds to MMPs, thereby preventing the degradation of the basement membrane by these proteases . This inhibitory action prevents the migration of endothelial cells needed to form new blood vessels .
Biochemical Pathways
The inhibition of MMPs by this compound affects several biochemical pathways. It has been found to activate apoptosis via caspases and ERK1/2 pathways . These pathways play a critical role in regulating cell death and survival .
Pharmacokinetics
This compound exhibits unique pharmacokinetic properties. After intrapleural administration, it is detectable in plasma within 1 hour, and peak levels of 20–200 ng/ml occur after 4 hours to 1 week . This compound persists in the plasma for up to 12 weeks, at levels exceeding the IC50s for target MMPs . The treatment is well-tolerated, with the most common side effects being low-grade fever and reversible asymptomatic elevation of liver enzymes .
Result of Action
This compound has been shown to decrease cell viability and density in a dose-, time-, administration-scheme-, and cell-line-dependent manner . It is effective in inducing apoptosis and cell cycle arrests, especially in acute myeloid leukemia (AML) cells . Furthermore, this compound has been found to potentiate the activity of cisplatin, a chemotherapy drug, in a dose-dependent manner .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the administration scheme (single or daily) can significantly impact its cytotoxic and cytostatic effects .
Biochemical Analysis
Biochemical Properties
Batimastat plays a significant role in biochemical reactions by inhibiting various MMPs, including MMP-1, MMP-2, MMP-3, MMP-7, and MMP-9 . These enzymes are involved in the breakdown of extracellular matrix components, which is essential for tissue remodeling and repair. By binding to the active sites of these enzymes, this compound prevents their catalytic activity, thereby inhibiting the degradation of the extracellular matrix.
Cellular Effects
This compound has profound effects on various types of cells and cellular processes. It influences cell function by inhibiting MMPs, which are involved in cell signaling pathways, gene expression, and cellular metabolism . By preventing the degradation of the extracellular matrix, this compound can inhibit cancer cell invasion and metastasis. Additionally, it can affect angiogenesis, the process by which new blood vessels form, which is crucial for tumor growth and survival.
Molecular Mechanism
The molecular mechanism of this compound involves its binding to the active sites of MMPs, thereby inhibiting their enzymatic activity . This inhibition prevents the breakdown of the extracellular matrix, which is essential for cancer cell invasion and metastasis. This compound also affects gene expression by modulating the activity of transcription factors involved in the regulation of MMPs. This results in decreased expression of MMPs and reduced degradation of the extracellular matrix.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are crucial factors that influence its long-term effects on cellular function . Studies have shown that this compound can be stable for up to 12 months when stored under appropriate conditions. Its stability can be affected by factors such as temperature and pH. Long-term studies have demonstrated that this compound can inhibit cancer cell invasion and metastasis over extended periods.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound can effectively inhibit MMP activity and prevent cancer cell invasion and metastasis . At high doses, this compound can exhibit toxic or adverse effects, such as hepatotoxicity and nephrotoxicity. Threshold effects have been observed, where the efficacy of this compound plateaus at higher doses, indicating that optimal dosing is crucial for its therapeutic application.
Metabolic Pathways
This compound is involved in various metabolic pathways, including those related to the metabolism of extracellular matrix components . It interacts with enzymes such as MMPs and cofactors involved in the regulation of these enzymes. By inhibiting MMPs, this compound can affect metabolic flux and metabolite levels, leading to changes in the extracellular matrix composition and cellular function.
Transport and Distribution
This compound is transported and distributed within cells and tissues through various mechanisms . It can interact with transporters and binding proteins that facilitate its uptake and distribution. The localization and accumulation of this compound within specific tissues can influence its therapeutic efficacy and potential side effects. Studies have shown that this compound can accumulate in tumor tissues, where it exerts its inhibitory effects on MMPs.
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function . It can be directed to specific compartments or organelles through targeting signals or post-translational modifications. The localization of this compound within the extracellular matrix and its interaction with MMPs are essential for its inhibitory effects on cancer cell invasion and metastasis.
Preparation Methods
Batimastat is synthesized through a series of chemical reactions involving the formation of a peptide-like backbone and the incorporation of a hydroxamic acid group. The synthetic route typically involves the following steps:
Formation of the peptide backbone: This involves the coupling of amino acids to form a peptide chain.
Incorporation of the hydroxamic acid group: This is achieved through the reaction of the peptide chain with hydroxylamine.
Final assembly: The final product is obtained by coupling the peptide chain with a thiophene derivative.
Industrial production methods for this compound involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process includes rigorous purification steps to ensure the final product meets pharmaceutical standards .
Chemical Reactions Analysis
Batimastat undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form various oxidation products.
Reduction: Reduction reactions can be used to modify the hydroxamic acid group.
Substitution: This compound can undergo substitution reactions, particularly at the thiophene ring.
Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts for substitution reactions. The major products formed from these reactions depend on the specific conditions used but generally include modified versions of this compound with altered functional groups .
Scientific Research Applications
Batimastat has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying MMP inhibition and developing new MMP inhibitors.
Biology: Investigated for its effects on cell migration, invasion, and angiogenesis.
Medicine: Explored as a potential therapeutic agent for treating various cancers, particularly those involving metastasis.
Industry: Used in the development of anti-cancer drugs and as a tool for studying the role of MMPs in disease processes
Comparison with Similar Compounds
Batimastat is often compared with other MMP inhibitors, such as Marimastat. Both compounds have similar mechanisms of action, but Marimastat has improved pharmacokinetic properties and can be administered orally, unlike this compound, which requires injection. Other similar compounds include:
Marimastat: Similar mechanism but better pharmacokinetics.
TIMP-1, TIMP-2, TIMP-3, TIMP-4: Natural inhibitors of MMPs with different selectivity profiles.
TNP-470: Another angiogenesis inhibitor with a different mechanism of action
This compound’s uniqueness lies in its broad-spectrum inhibition of MMPs and its potent anti-metastatic properties, making it a valuable tool in cancer research and therapy .
Properties
IUPAC Name |
(2S,3R)-N-hydroxy-N'-[(2S)-1-(methylamino)-1-oxo-3-phenylpropan-2-yl]-3-(2-methylpropyl)-2-(thiophen-2-ylsulfanylmethyl)butanediamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H31N3O4S2/c1-15(2)12-17(18(22(28)26-30)14-32-20-10-7-11-31-20)21(27)25-19(23(29)24-3)13-16-8-5-4-6-9-16/h4-11,15,17-19,30H,12-14H2,1-3H3,(H,24,29)(H,25,27)(H,26,28)/t17-,18+,19+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XFILPEOLDIKJHX-QYZOEREBSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(CSC1=CC=CS1)C(=O)NO)C(=O)NC(CC2=CC=CC=C2)C(=O)NC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C[C@H]([C@H](CSC1=CC=CS1)C(=O)NO)C(=O)N[C@@H](CC2=CC=CC=C2)C(=O)NC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H31N3O4S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20156497 | |
Record name | Batimastat | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20156497 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
477.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
130370-60-4 | |
Record name | Batimastat | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=130370-60-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Batimastat [USAN:INN:BAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0130370604 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Batimastat | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB03880 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Batimastat | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20156497 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 130370-60-4 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | BATIMASTAT | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BK349F52C9 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary target of Batimastat?
A1: this compound [(4-N-hydroxyamino)-2R-isobutyl-3S-(thienyl-thiomethyl)succinyl]-L- phenyl-alanine-N-methylamide) is a synthetic inhibitor of matrix metalloproteinases (MMPs). [] MMPs are a family of zinc-dependent enzymes that play crucial roles in the breakdown and remodeling of the extracellular matrix (ECM). []
Q2: How does this compound interact with MMPs?
A2: this compound acts as a broad-spectrum MMP inhibitor by binding to the zinc ion present in the active site of these enzymes. [] This binding effectively prevents the enzyme from interacting with and degrading its ECM substrates. [] The crystal structure of human neutrophil collagenase (MMP-8) complexed with this compound reveals a bidentate interaction between the inhibitor and the catalytic zinc ion through the hydroxyl and carbonyl oxygens of this compound's hydroxamate group. []
Q3: What are the downstream effects of MMP inhibition by this compound?
A3: Inhibiting MMP activity with this compound has been shown to have various downstream effects, including:
- Reduced tumor growth and metastasis: this compound has demonstrated significant inhibitory effects on the growth and spread of various cancer types in preclinical models, including breast, colon, ovarian, and pancreatic cancers. [, , , , ] This effect is attributed to the suppression of MMP-mediated ECM degradation, which is crucial for tumor invasion and angiogenesis. []
- Attenuation of pulmonary hypertension: this compound has been shown to reduce pulmonary hypertension in chronically hypoxic rats. [] The mechanism is thought to involve the inhibition of collagenolytic activity, thereby reducing vascular remodeling. []
- Reduction of epidural fibrosis: this compound has demonstrated efficacy in reducing epidural fibrosis following laminectomy in a rat model. [] This finding suggests a potential role for this compound in preventing post-surgical complications related to excessive scar tissue formation. []
- Modulation of immune responses: Research suggests that this compound can influence IgE secretion by inhibiting the proteolytic processing of CD23 (FcεRII). [, ] This finding highlights the potential of this compound in modulating immune responses, particularly in allergic diseases characterized by elevated IgE levels. []
Q4: Does this compound affect the expression levels of MMPs?
A4: While this compound effectively inhibits the activity of MMPs, studies have shown that it does not directly affect the mRNA levels of these enzymes in tumor cells or tissues. [] Instead, its primary mode of action is through direct interaction with the enzyme's active site, preventing substrate binding and subsequent ECM degradation. []
Q5: What is the molecular formula and weight of this compound?
A5: The molecular formula of this compound is C21H28N4O4S2, and its molecular weight is 464.6 g/mol.
Q6: Has this compound been investigated for controlled drug delivery applications?
A6: Yes, this compound has been explored for use in drug-eluting stents. [] One study evaluated the safety and efficacy of this compound-eluting stents in patients with coronary artery disease. []
Q7: How do structural modifications of this compound affect its inhibitory activity against MMPs?
A7: The structure of this compound, particularly the hydroxamate group and the P2′ substituent, are crucial for its inhibitory activity against MMPs. [] Modifications to these regions can significantly affect the compound's potency and selectivity for different MMP subtypes. [, ] For example, removal of the thienothiomethyl substituent adjacent to the hydroxamate moiety significantly decreases inhibitory potency towards α-secretase. []
Q8: Are there any known instances where this compound administration led to unexpected outcomes?
A8: Yes, paradoxically, this compound administration has been linked to increased liver metastasis in specific experimental settings. [] This unexpected outcome highlights the complex interplay between MMPs, tumor cells, and the microenvironment and underscores the importance of thoroughly evaluating potential side effects of MMP inhibitors. []
Q9: What in vitro models have been used to study the effects of this compound?
A9: Various in vitro models have been employed to investigate the effects of this compound on cellular processes, including:
- Cell viability and proliferation assays: These assays are used to assess the direct cytotoxic effects of this compound on different cell types, including cancer cells. [, , ]
- Angiogenesis assays: In vitro tube formation assays using endothelial cells are commonly used to evaluate the antiangiogenic potential of this compound. [, ]
- Invasion assays: These assays utilize various matrices, such as Matrigel, to mimic the extracellular environment and assess the ability of this compound to inhibit tumor cell invasion. [, , ]
Q10: What in vivo models have been employed to investigate the efficacy of this compound?
A10: Researchers have utilized a variety of animal models to assess the in vivo efficacy of this compound, including:
- Xenograft models: Human tumor cells are implanted into immunodeficient mice to study the effects of this compound on tumor growth, metastasis, and angiogenesis. [, , , , ]
- Syngeneic models: Murine tumor cells are implanted into immunocompetent mice of the same genetic background, allowing for the study of this compound's effects on tumor progression in the context of a functional immune system. [, , ]
- Spontaneous metastasis models: Tumor cells are implanted into animals, allowed to form primary tumors, and then surgically removed. [, ] this compound is administered after surgery to assess its effects on the development of distant metastases.
- Disease-specific models: Researchers have utilized models like the bleomycin-induced pulmonary fibrosis model [] and the mdx mouse model of Duchenne muscular dystrophy [] to investigate the therapeutic potential of this compound in specific disease contexts.
Q11: Have any clinical trials been conducted with this compound?
A11: Yes, this compound was one of the first MMP inhibitors to enter clinical trials. [, ] Unfortunately, the phase III trials were disappointing, demonstrating limited clinical efficacy. []
Q12: What factors contributed to the limited clinical success of this compound despite promising preclinical data?
A12: Several factors might have contributed to the discrepancy between the preclinical and clinical outcomes of this compound, including:
- Patient selection: The lack of reliable biomarkers to identify patients who would benefit most from MMP inhibition may have resulted in the inclusion of individuals with tumors not primarily driven by MMP activity. [, ]
- Disease stage: Early clinical trials often focused on patients with advanced-stage cancers, where the disease complexity and tumor burden might have limited the efficacy of single-agent therapy like this compound. [, ]
- Dose and schedule: Optimizing the dosing regimen and schedule of this compound administration is crucial for achieving therapeutic efficacy while minimizing potential side effects. [, ]
Q13: Are there any alternative MMP inhibitors?
A13: Yes, besides this compound, numerous other MMP inhibitors have been developed and investigated. These inhibitors can be classified into different groups based on their structure and mechanism of action. Some examples include:
- Hydroxamate-based inhibitors: Similar to this compound, these inhibitors contain a hydroxamate group that chelates the zinc ion in the active site of MMPs. Marimastat is another example of a hydroxamate-based MMP inhibitor that has been evaluated in clinical trials. [, ]
- Non-hydroxamate inhibitors: These inhibitors utilize different chemical moieties to target MMPs and often display improved selectivity profiles compared to broad-spectrum hydroxamate inhibitors. []
Q14: What tools and resources are essential for research on this compound and other MMP inhibitors?
A14: Effective research on this compound and MMP inhibitors requires access to various tools and resources:
- In vitro and in vivo models: Reliable and well-characterized models are crucial for studying the effects of this compound on different cellular processes and disease pathologies. [, ]
- Analytical techniques: Techniques like gelatin zymography, ELISA, and immunohistochemistry are essential for quantifying MMP activity, protein levels, and localization. [, ]
- Molecular modeling and computational chemistry: Computational approaches are valuable for understanding the interactions between this compound and its target enzymes, predicting the activities of novel inhibitors, and guiding rational drug design. [, ]
Q15: What is the historical significance of this compound in MMP inhibitor research?
A15: this compound played a pivotal role in the development and understanding of MMP inhibitors as potential cancer therapeutics. It was one of the first MMP inhibitors to enter clinical trials, generating significant interest in this class of drugs. [, ] Although this compound itself did not translate into a successful clinical treatment, it provided valuable insights into the challenges and considerations for developing effective MMP-targeted therapies. []
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